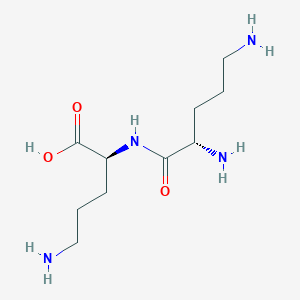
L-Ornithyl-L-ornithine
概要
説明
L-Ornithyl-L-ornithine is a dipeptide composed of two molecules of L-ornithine, a non-proteinogenic amino acid L-ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver
作用機序
Target of Action
L-Ornithyl-L-ornithine, also known as L-Ornithine, N2-L-ornithyl-, primarily targets the urea cycle in the liver, kidney, and muscle . It plays a significant role in the management of hepatic encephalopathy . The compound’s primary targets include the enzyme arginase, which converts L-arginine to urea and L-ornithine , and the enzyme ornithine aminotransferase, which converts ornithine to GABA .
Mode of Action
This compound interacts with its targets to facilitate the disposal of excess nitrogen . It is involved in the synthesis of urea and the synthesis of glutamine via the enzyme glutamine synthetase . L-Ornithine produces significant “sedative” effects on brain metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .
Biochemical Pathways
This compound affects the urea cycle, a central part of nitrogen disposal . It also influences the synthesis of polyamines such as putrescine . The compound’s action on these biochemical pathways helps reduce the levels of ambient ammonia .
Pharmacokinetics
The pharmacokinetics of this compound are complex due to its involvement in multiple metabolic pathways . The compound’s ADME properties and their impact on bioavailability are influenced by factors such as body weight and hepatic function . It’s worth noting that rapid metabolism of aspartate may limit the compound’s bioavailability .
Result of Action
The action of this compound results in the reduction of ambient ammonia levels . This is achieved through the synthesis of urea and glutamine . In the brain, L-Ornithine produces significant “sedative” effects, likely through the conversion of ornithine to GABA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s impact on healthy brain energy metabolism may be minimal without optimizing chronic intravenous infusion due to systemic clearance and the blood-brain barrier . Furthermore, the compound’s action can be affected by the presence of other compounds, such as L-aspartate .
準備方法
Synthetic Routes and Reaction Conditions: L-Ornithyl-L-ornithine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a coupling catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of L-ornithine, a precursor for this compound, is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. Genetic engineering techniques are employed to enhance the production yield by optimizing metabolic pathways and reducing by-product formation .
化学反応の分析
Types of Reactions: L-Ornithyl-L-ornithine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of urea and other nitrogenous compounds.
Reduction: Reduction reactions can convert L-ornithine to other amino acids or related compounds.
Substitution: Substitution reactions can modify the side chains of the amino acids, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous solutions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in organic solvents.
Substitution: Various alkylating agents or acylating agents in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions include urea, citrulline, and various substituted ornithine derivatives .
科学的研究の応用
L-Ornithyl-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in studying the urea cycle and nitrogen metabolism.
Medicine: Investigated for its potential in treating liver diseases, enhancing athletic performance, and improving immune function
Industry: Utilized in the production of pharmaceuticals, food additives, and as a precursor for other valuable compounds
類似化合物との比較
L-Arginine: Another amino acid involved in the urea cycle, with similar detoxification properties.
L-Citrulline: An intermediate in the urea cycle, often used as a supplement to enhance nitric oxide production.
L-Ornithine-L-aspartate (LOLA): A compound used in the management of hepatic encephalopathy, combining the effects of L-ornithine and L-aspartate
Uniqueness: L-Ornithyl-L-ornithine is unique due to its dipeptide structure, which allows it to participate in various biochemical pathways and reactions. Its dual role in the urea cycle and as a precursor for other bioactive compounds makes it a versatile and valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECHUGCITYQGCY-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN)C(=O)O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314598 | |
| Record name | L-Ornithyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60259-82-7 | |
| Record name | L-Ornithyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60259-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





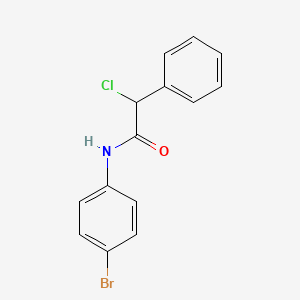

![(R)-tert-butyl 3-(7-(2-(cyclopropylmethoxy)-6-((4-methoxybenzyl)oxy)phenyl)-2-oxo-2,4-dihydro-1H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate](/img/structure/B3146496.png)
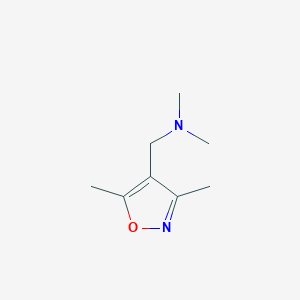
![Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate](/img/structure/B3146502.png)
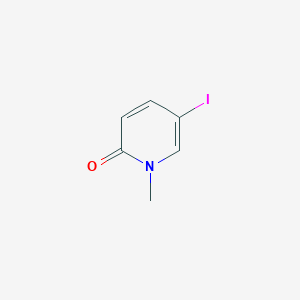
![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)
![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)
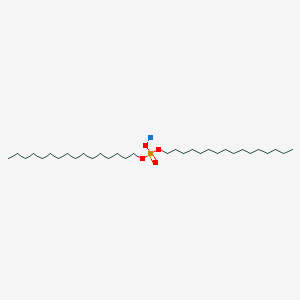

![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
